

# An In-Depth Technical Guide to N-(4-Bromophenyl)cinnamamide

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## Compound of Interest

Compound Name: *N*-(4-Bromophenyl)cinnamamide

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Abstract: **N-(4-Bromophenyl)cinnamamide** is a synthetic organic compound belonging to the cinnamamide class, characterized by a bromophenyl group attached to the amide nitrogen. This guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed synthesis and purification protocols, analytical characterization methods, and an exploration of its known biological activities. Designed for researchers and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in scientific research.

## Core Chemical and Physical Properties

**N-(4-Bromophenyl)cinnamamide**, with the chemical formula  $C_{15}H_{12}BrNO$ , is a white crystalline solid at room temperature.<sup>[1]</sup> Its structure, featuring a trans-alkene bridge between two aromatic rings, is fundamental to its chemical behavior and biological interactions.

Table 1: Physicochemical Properties of **N-(4-Bromophenyl)cinnamamide**

Property	Value	Source(s)
IUPAC Name	(E)-N-(4-bromophenyl)-3-phenylprop-2-enamide	PubChem
CAS Number	26495-83-4	PubChem
Molecular Formula	C <sub>15</sub> H <sub>12</sub> BrNO	[1][2]
Molecular Weight	302.17 g/mol	[1][2]
Appearance	White crystalline solid	[1]
Melting Point	~175-177 °C	[1]
Boiling Point	472.9 °C at 760 mmHg	[1]
Solubility	Insoluble in water; Soluble in ethanol, dichloromethane	[1]
Density	1.455 g/cm <sup>3</sup>	[1]

The presence of the bromophenyl moiety and the conjugated system influences its solubility, favoring organic solvents over aqueous media.[1] The amide linkage and the aromatic rings provide sites for hydrogen bonding and  $\pi$ - $\pi$  stacking interactions, respectively, which are critical for its crystal packing and potential interactions with biological macromolecules.[3]

## Synthesis and Purification

The most common and efficient method for synthesizing **N-(4-Bromophenyl)cinnamamide** is via the Schotten-Baumann reaction.[4][5] This reaction involves the acylation of an amine (4-bromoaniline) with an acyl chloride (cinnamoyl chloride) under basic conditions.[6][7]

## Rationale of Synthesis

The Schotten-Baumann reaction is ideal for this synthesis due to the high reactivity of the acyl chloride with the nucleophilic amine. The reaction is typically performed in a two-phase system (organic solvent and aqueous base) or in a single organic phase with a tertiary amine base like triethylamine or pyridine.[5][6][8] The base plays a crucial role: it neutralizes the hydrochloric

acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction equilibrium towards the product.<sup>[5][8]</sup>

## Detailed Experimental Protocol

Materials:

- Cinnamoyl chloride
- 4-Bromoaniline
- Triethylamine (or Pyridine)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate (EtOAc)
- 3N Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Ethanol (for recrystallization)

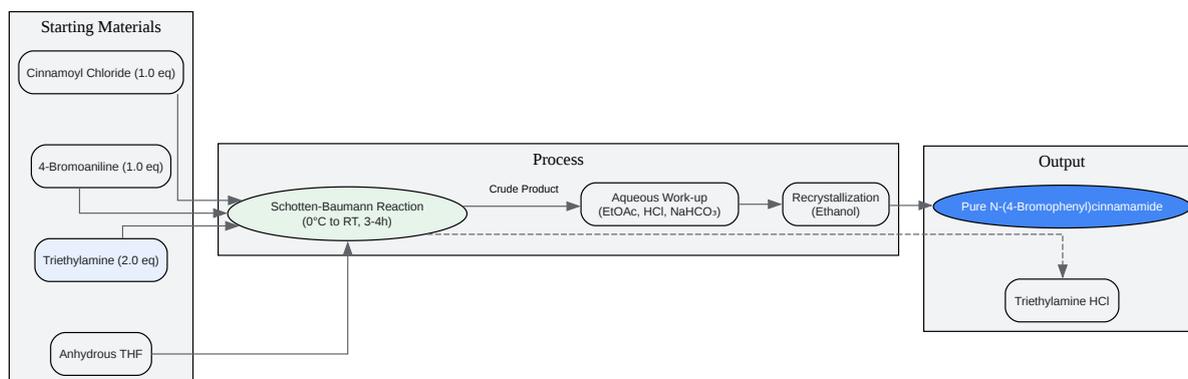
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-bromoaniline (1.0 eq.) in anhydrous THF.
- **Base Addition:** Add triethylamine (2.0 eq.) to the solution. The excess base ensures complete neutralization of the HCl formed.
- **Acylation:** Cool the mixture in an ice bath (0 °C). Slowly add a solution of cinnamoyl chloride (1.0 eq.) in anhydrous THF dropwise to the stirred mixture. The slow addition helps to control the exothermic reaction.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 3-4 hours. <sup>[6]</sup> The progress can be monitored by Thin Layer Chromatography (TLC) using an

appropriate eluent system (e.g., Ethyl acetate:Hexanes 1:2), looking for the disappearance of the starting aniline.

- Work-up:
  - Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
  - Resuspend the residue in ethyl acetate and transfer to a separatory funnel.
  - Wash the organic layer sequentially with 3N HCl to remove unreacted amine and excess triethylamine, followed by saturated NaHCO<sub>3</sub> solution to remove any remaining acid, and finally with brine.[3]
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: The crude **N-(4-Bromophenyl)cinnamamide** is typically purified by recrystallization from a suitable solvent like ethanol to yield a white crystalline solid.[1] The purity can be confirmed by melting point determination and spectroscopic analysis.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **N-(4-Bromophenyl)cinnamamide**.

## Spectroscopic and Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H-NMR: The proton NMR spectrum provides characteristic signals. The two olefinic protons of the cinnamoyl group appear as doublets with a large coupling constant ( $J \approx 15\text{-}16$  Hz), confirming the trans stereochemistry.<sup>[6][9]</sup> Aromatic protons will appear in the typical downfield region ( $\delta$  7.0-8.0 ppm), and the amide proton (N-H) will be a singlet or broad singlet further downfield.

- $^{13}\text{C}$ -NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the amide at  $\sim 164\text{-}167$  ppm.<sup>[6]</sup> Signals for the olefinic and aromatic carbons will also be present in their expected regions.

## Infrared (IR) Spectroscopy

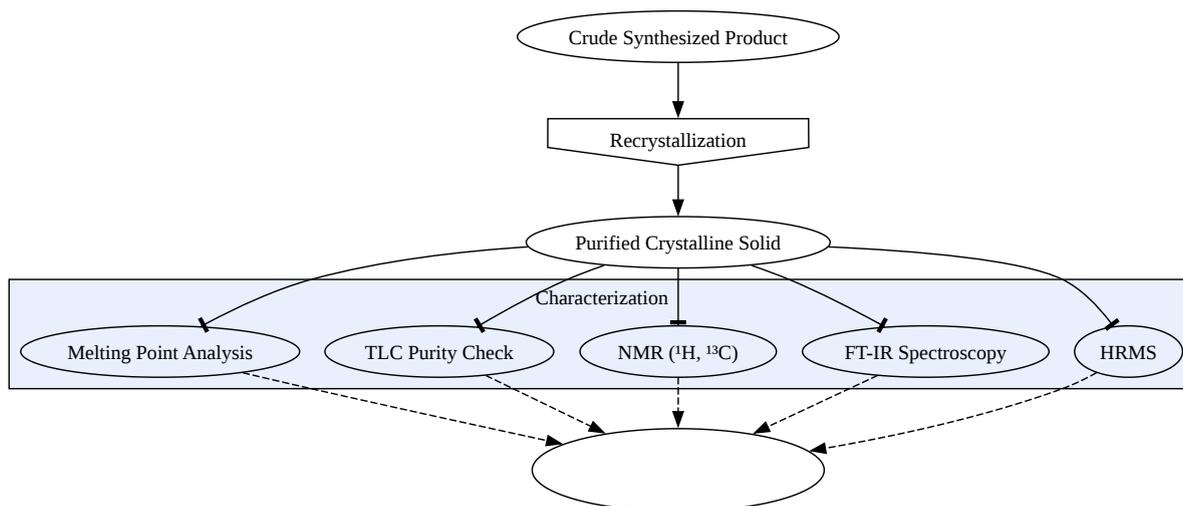
The IR spectrum is useful for identifying key functional groups. Expected characteristic peaks include:

- N-H stretch: A sharp peak around  $3200\text{-}3300\text{ cm}^{-1}$ .
- C=O stretch (Amide I): A strong absorption band around  $1650\text{-}1680\text{ cm}^{-1}$ .
- C=C stretch (alkene): A peak around  $1600\text{-}1640\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio ( $m/z$ ) for the molecular ion  $[\text{M}+\text{H}]^+$ .<sup>[6]</sup>

## Analytical Workflow Diagram



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Caption: Hypothesized mechanism via Nrf2 pathway activation.

## Safety, Handling, and Storage

As a laboratory chemical, **N-(4-Bromophenyl)cinnamamide** should be handled with appropriate care.

- **General Handling:** Use in a well-ventilated area or fume hood. Avoid breathing dust and prevent contact with skin, eyes, and clothing by wearing personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [1]\* **Toxicity:** The compound may be an irritant to the skin, eyes, and respiratory tract. [1] In case of contact, rinse the affected area immediately with plenty of water. [1]\* **Storage:** Store in a tightly sealed container in a cool, dry place away from heat, ignition sources, strong oxidizing agents, and strong acids. [1][10]

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